molecular formula C10H10N2 B14624910 5-Methyl-1H-1,2-benzodiazepine CAS No. 54507-50-5

5-Methyl-1H-1,2-benzodiazepine

Cat. No.: B14624910
CAS No.: 54507-50-5
M. Wt: 158.20 g/mol
InChI Key: ZHEUPBPDBFSRQA-UHFFFAOYSA-N
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Description

5-Methyl-1H-1,2-benzodiazepine: is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of various neurological disorders. The core structure of benzodiazepines consists of a fusion between a benzene ring and a diazepine ring, which imparts unique chemical and biological properties to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-1,2-benzodiazepine typically involves the condensation of o-phenylenediamine with a suitable ketone under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with acetone in the presence of an acid catalyst to form the benzodiazepine ring . Another method involves the use of β-diketones or β-ketoesters as substrates, which react with o-phenylenediamine to form the desired benzodiazepine derivative .

Industrial Production Methods: Industrial production of benzodiazepines often employs continuous flow chemistry techniques to enhance efficiency and yield. For example, the continuous flow synthesis of benzodiazepines from aminobenzophenones has been reported, which involves a series of reactions including acylation and cyclization . This method allows for the large-scale production of benzodiazepines with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1H-1,2-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed:

Mechanism of Action

5-Methyl-1H-1,2-benzodiazepine exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This interaction increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability. The compound binds to specific benzodiazepine receptors on the GABA-A receptor complex, acting as a positive allosteric modulator .

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Clonazepam: Known for its anticonvulsant effects.

    Lorazepam: Commonly used for its anxiolytic and sedative effects.

Uniqueness: 5-Methyl-1H-1,2-benzodiazepine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the methyl group at the 5-position can affect the compound’s binding affinity to the GABA-A receptor and its metabolic stability .

Properties

CAS No.

54507-50-5

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

5-methyl-1H-1,2-benzodiazepine

InChI

InChI=1S/C10H10N2/c1-8-6-7-11-12-10-5-3-2-4-9(8)10/h2-7,12H,1H3

InChI Key

ZHEUPBPDBFSRQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NNC2=CC=CC=C12

Origin of Product

United States

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